
2-Methyl-2-(4-methylpent-3-en-1-yl)-7-pentyl-5-propoxy-2H-1-benzopyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-(4-methylpent-3-en-1-yl)-7-pentyl-5-propoxy-2H-1-benzopyran is a synthetic organic compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications
Métodos De Preparación
The synthesis of 2-Methyl-2-(4-methylpent-3-en-1-yl)-7-pentyl-5-propoxy-2H-1-benzopyran involves several steps. The synthetic route typically starts with the preparation of the core benzopyran structure, followed by the introduction of the methyl, pentyl, and propoxy groups. Common reagents used in the synthesis include alkyl halides, Grignard reagents, and various catalysts to facilitate the reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .
Análisis De Reacciones Químicas
2-Methyl-2-(4-methylpent-3-en-1-yl)-7-pentyl-5-propoxy-2H-1-benzopyran undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the propoxy group, using reagents like sodium hydroxide or other nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used
Aplicaciones Científicas De Investigación
2-Methyl-2-(4-methylpent-3-en-1-yl)-7-pentyl-5-propoxy-2H-1-benzopyran has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds
Mecanismo De Acción
The mechanism of action of 2-Methyl-2-(4-methylpent-3-en-1-yl)-7-pentyl-5-propoxy-2H-1-benzopyran involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
When compared to similar compounds, 2-Methyl-2-(4-methylpent-3-en-1-yl)-7-pentyl-5-propoxy-2H-1-benzopyran stands out due to its unique structural features and diverse range of applications. Similar compounds include other benzopyrans and their derivatives, such as:
- 7-Methoxy-2-methyl-2-(4-methylpent-3-en-1-yl)-2H-chromen-5-ol
- 2-Methyl-2-(4-methylpent-3-en-1-yl)-7-pentyl-2H-chromen-5-ol These compounds share some structural similarities but differ in their specific functional groups and biological activities .
Propiedades
Número CAS |
519002-40-5 |
|---|---|
Fórmula molecular |
C24H36O2 |
Peso molecular |
356.5 g/mol |
Nombre IUPAC |
2-methyl-2-(4-methylpent-3-enyl)-7-pentyl-5-propoxychromene |
InChI |
InChI=1S/C24H36O2/c1-6-8-9-12-20-17-22(25-16-7-2)21-13-15-24(5,26-23(21)18-20)14-10-11-19(3)4/h11,13,15,17-18H,6-10,12,14,16H2,1-5H3 |
Clave InChI |
WFDKLDJIRRGRGJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CC2=C(C=CC(O2)(C)CCC=C(C)C)C(=C1)OCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


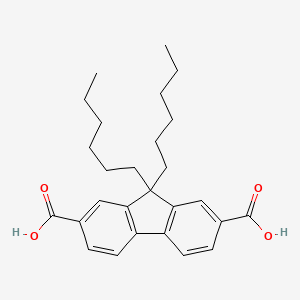
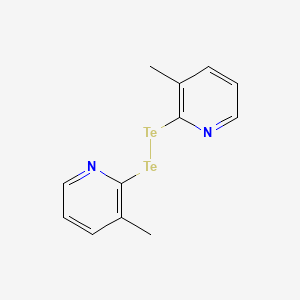
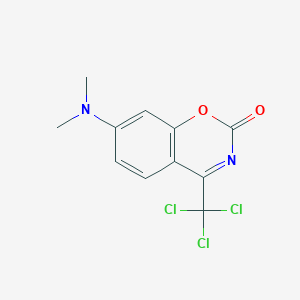
![3-(3-{3-[(Prop-2-en-1-yl)oxy]propoxy}propoxy)propan-1-ol](/img/structure/B14232205.png)
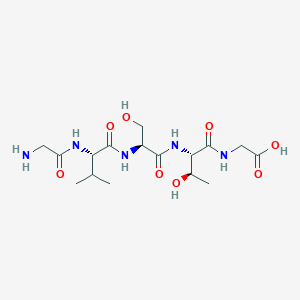
![2-Butanone, 4-[(2-hydroxyphenyl)imino]-4-phenyl-](/img/structure/B14232217.png)
![2-({2-[(2,4,6-Trichlorophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14232225.png)
![(2S)-2-acetamidobutanoic acid;(2S)-2-[(2,2-dichloroacetyl)amino]-3-methylbutanoic acid](/img/structure/B14232239.png)
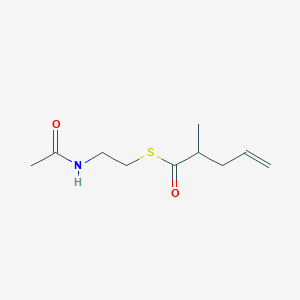
![1H-1,2,4-Triazole, 3-[4-(chloromethyl)phenyl]-1-ethyl-5-methyl-](/img/structure/B14232250.png)
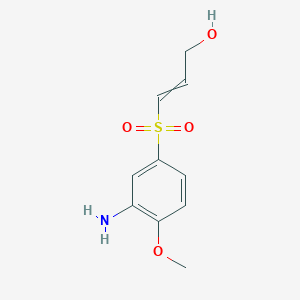
![Benzaldehyde, 2,3,4-trimethoxy-6-[[(4-methoxyphenyl)methyl]thio]-](/img/structure/B14232263.png)
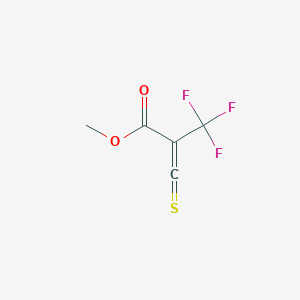
![(1S,3S,6R)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3-thiol](/img/structure/B14232272.png)
